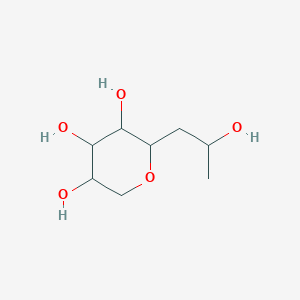

Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a derivative of xylose, a sugar found abundantly in beech trees. It is a prominent ingredient in the cosmetics industry, particularly known for its anti-aging properties. Pro-xylane is recognized for its ability to stimulate the production of glycosaminoglycans, which are essential for maintaining skin hydration and elasticity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pro-xylane is synthesized through a two-step process. The first step involves the reaction of xylose with acetylacetone in water, forming an intermediate compound. This intermediate is then subjected to hydrogenation to produce Pro-xylane .

Industrial Production Methods

The industrial production of Pro-xylane adheres to the principles of green chemistry. The process involves the use of renewable beech wood as the raw material and water as the solvent, minimizing environmental impact. The production method ensures a high yield of the bioactive isomer, enhancing the biological activity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .

Common Reagents and Conditions

Reduction: Hydrogen gas and a suitable catalyst such as palladium or ruthenium are used for the hydrogenation step.

Substitution: Common reagents include acids or bases that facilitate the substitution at the hydroxyl groups

Major Products Formed

The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pro-xylane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an anti-aging agent due to its ability to stimulate the production of glycosaminoglycans, which help maintain skin hydration and elasticity . In medicine, Pro-xylane is being explored for its potential in wound healing and tissue regeneration . Its unique properties also make it a valuable compound in the study of carbohydrate chemistry and the development of new biomaterials .

Mecanismo De Acción

Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .

Comparación Con Compuestos Similares

Pro-xylane is unique compared to other similar compounds due to its high bioactivity and environmentally friendly production process. Similar compounds include other glycosides and sugar derivatives such as:

C-glycosides: Known for their stability and bioactivity.

Xylose derivatives: Similar in structure but may lack the specific bioactivity of Pro-xylane

Pro-xylane stands out due to its ability to stimulate glycosaminoglycan production more effectively, making it a preferred choice in anti-aging formulations .

Propiedades

IUPAC Name |

2-(2-hydroxypropyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B15156035.png)

![(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B15156057.png)

![N-benzyl-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156080.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)

![Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156094.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine](/img/structure/B15156098.png)

![Propyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15156123.png)